molecular formula C22H23NO11 B8220800 alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate

alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate

Cat. No.: B8220800
M. Wt: 477.4 g/mol
InChI Key: DUXJAHFLYZUOPT-UGVAJALESA-N
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Description

alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups using acetic anhydride to form acetoxy groups. The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate nucleophile. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes or receptors. The phthalimide moiety can interact with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate: This compound shares a similar backbone but lacks the phthalimide moiety, resulting in different chemical properties and biological activities.

    [(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol]: Another structurally related compound with different functional groups, leading to distinct reactivity and applications.

Uniqueness

alpha-D-Glucopyranose 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3,4,6-tetraacetate is unique due to the presence of both acetoxy and phthalimide groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-UGVAJALESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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